Ditrisarubicin A

Description

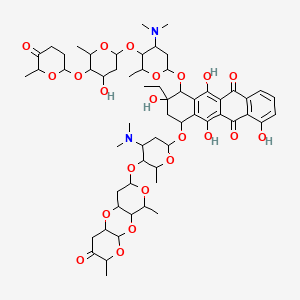

Ditrisarubicin A is a naturally occurring anthracycline antibiotic isolated from Streptomyces species, characterized by a unique hexasaccharide side chain attached to its tetracyclic aglycone core . This structural complexity distinguishes it from simpler anthracyclines like daunomycin or doxorubicin. Its potent cytostatic and antitumor activities are particularly notable in adriamycin (doxorubicin)-resistant mouse leukemia models, where it overcomes resistance mechanisms linked to drug efflux pumps or altered DNA topoisomerase II activity .

Key Physicochemical Properties (from ):

- Molecular weight: 1,165.29 g/mol (Ditrisarubicin C; similar for A/B).

- Solubility: Soluble in methanol, acetone, chloroform, and DMSO; sparingly soluble in water.

- Spectroscopic data: UV-Vis maxima at 238–568 nm (varies with pH); distinct NMR and IR profiles.

- Stability: Degrades under acidic or alkaline conditions, releasing trisaccharide components (cinerulose B, 2-deoxyfucose, rhodosamine).

Properties

CAS No. |

87399-21-1 |

|---|---|

Molecular Formula |

C60H82N2O22 |

Molecular Weight |

1183.3 g/mol |

IUPAC Name |

7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C60H82N2O22/c1-12-60(71)23-39(79-41-18-31(61(8)9)55(26(4)73-41)82-44-22-37-57(29(7)76-44)84-59-38(78-37)20-35(65)25(3)77-59)46-49(53(70)47-48(52(46)69)51(68)45-30(50(47)67)14-13-15-34(45)64)58(60)83-42-19-32(62(10)11)54(27(5)74-42)81-43-21-36(66)56(28(6)75-43)80-40-17-16-33(63)24(2)72-40/h13-15,24-29,31-32,36-44,54-59,64,66,69-71H,12,16-23H2,1-11H3 |

InChI Key |

YSHFQLRUHOZEFD-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O |

Synonyms |

ditrisarubicin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences

Structural Implications :

- The hexasaccharide chain of this compound enhances DNA intercalation and binding kinetics compared to mono- or trisaccharide analogs .

- The dimethylamino group in its saccharide moiety allows acid addition salt formation, improving solubility for pharmaceutical formulations .

DNA Binding and Sequence Selectivity

Research Findings :

- Ditrisarubicin B (a structural analog) exhibits unique DNA footprinting patterns at 4°C, protecting adenine-thymine tracts more effectively than daunomycin .

- Binding kinetics studies suggest slower dissociation rates for this compound compared to doxorubicin, correlating with prolonged cytotoxic effects .

Antitumor Efficacy and Resistance Profiles

Mechanistic Insights :

- This compound inhibits RNA/DNA synthesis at lower concentrations than doxorubicin, likely due to stronger DNA binding and secondary mechanisms (e.g., reactive oxygen species generation) .

- Resistance to this compound is rare in adriamycin-resistant cell lines, suggesting distinct targets or evasion of efflux pumps .

Q & A

Q. What standards should guide the reporting of negative or inconclusive results in this compound studies?

- Follow SRQR (Standards for Reporting Qualitative Research) guidelines to transparently describe experimental limitations, such as batch variability in compound purity or confounding factors in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.